molecular formula C13H10BrF B6319989 1-Bromo-5-(4-fluorophenyl)-2-methylbenzene CAS No. 2145093-89-4

1-Bromo-5-(4-fluorophenyl)-2-methylbenzene

Cat. No. B6319989
CAS RN: 2145093-89-4
M. Wt: 265.12 g/mol
InChI Key: RTWPSLOXAWAPBH-UHFFFAOYSA-N
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Description

“1-Bromo-5-(4-fluorophenyl)-2-methylbenzene” is a brominated, fluorinated, and methylated derivative of benzene. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. This compound has a bromine atom attached to one carbon, a fluorine atom attached to another carbon, and a methyl group (CH3) attached to a third carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where a bromine, a fluorine, and a methyl group are added to a benzene ring in separate steps . The order of these steps can affect the final product due to the directing effects of the substituents .


Molecular Structure Analysis

The benzene ring in this compound is planar with bond angles of 120 degrees. The bromine, fluorine, and methyl substituents will be in the plane of the ring. The presence of these substituents can affect the electron distribution in the benzene ring .


Chemical Reactions Analysis

This compound, like other benzene derivatives, can undergo further electrophilic aromatic substitution reactions. The presence of the bromine, fluorine, and methyl substituents can influence the reactivity and the position of further substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine, fluorine, and methyl substituents. These could affect properties such as boiling point, melting point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as an intermediate in the synthesis of other compounds, its mechanism of action would be its reactivity in the synthetic reactions .

Safety and Hazards

As with any chemical, handling “1-Bromo-5-(4-fluorophenyl)-2-methylbenzene” requires appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would depend on its applications. If it’s a useful intermediate in the synthesis of other compounds, research could focus on improving its synthesis or finding new reactions it can participate in .

properties

IUPAC Name

2-bromo-4-(4-fluorophenyl)-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWPSLOXAWAPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-(4-fluorophenyl)-2-methylbenzene

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